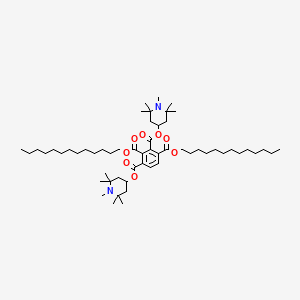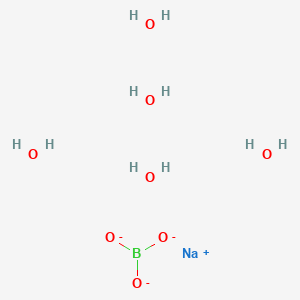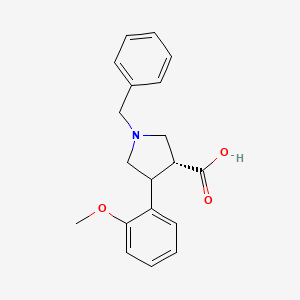![molecular formula C6H10Cl2N2 B13740055 (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[222]octane is a bicyclic organic compound that features two chlorine atoms and a diazabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex bicyclic or polycyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
科学研究应用
Chemistry
In chemistry, (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in the investigation of biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of (2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2S,3S)-2,3-Dibromo-1,4-diazabicyclo[2.2.2]octane
- (2S,3S)-2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane
- (2S,3S)-2,3-Diiodo-1,4-diazabicyclo[2.2.2]octane
Uniqueness
(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. Compared to its bromine, fluorine, or iodine analogs, the dichloro compound exhibits different reactivity and stability, making it suitable for specific applications where other halogenated derivatives may not be as effective.
属性
分子式 |
C6H10Cl2N2 |
|---|---|
分子量 |
181.06 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dichloro-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H10Cl2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2/t5-,6-/m0/s1 |
InChI 键 |
JEJWKUKBGZUKQK-WDSKDSINSA-N |
手性 SMILES |
C1CN2CCN1[C@@H]([C@H]2Cl)Cl |
规范 SMILES |
C1CN2CCN1C(C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
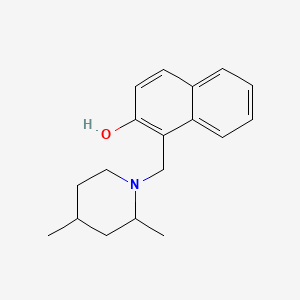

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)



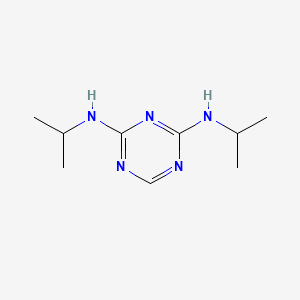
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

